4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one
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Overview
Description
4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one is a cyclic carbonate compound with the molecular formula C7H10O3. It features a five-membered ring structure containing two oxygen atoms and three carbon atoms, with ethenyl, methyl, and methylidene groups attached to the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one can be synthesized through the reaction of acrolein with sulfur ylide and carbon dioxide. This reaction forms the cyclic carbonate structure . Another method involves the condensation of ethylene glycol with an acid catalyst to form 1,3-dioxolane diol, followed by dehydration to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethenyl and methylidene groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogens, acids, and bases can be used as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways. The compound’s cyclic carbonate structure allows it to participate in various chemical reactions, influencing its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
4-Vinyl-1,3-dioxolan-2-one: A cyclic carbonate similar in structure but with different substituents.
4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one: Another cyclic carbonate with similar reactivity.
Uniqueness
4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of ethenyl and methylidene groups provides distinct chemical properties compared to other cyclic carbonates.
Properties
CAS No. |
142429-71-8 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H8O3/c1-4-7(3)5(2)9-6(8)10-7/h4H,1-2H2,3H3 |
InChI Key |
BYDKADGVUWBKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)C=C |
Origin of Product |
United States |
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